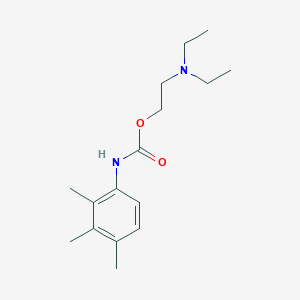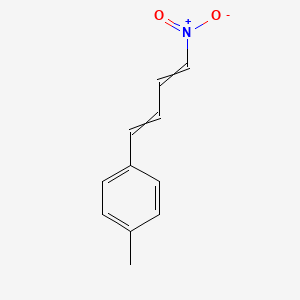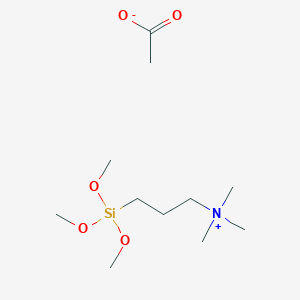![molecular formula C17H20N4 B12566231 (E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] CAS No. 495417-07-7](/img/structure/B12566231.png)
(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] is an organic compound that belongs to the class of bis(imine) ligands. This compound is characterized by its unique structure, which includes two pyridine rings connected by a dimethylpropane bridge. It is often used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2,2-dimethylpropane-1,3-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] can undergo various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as copper, nickel, and palladium.
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form amines.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in an organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Coordination Complexes: Metal-ligand complexes with varying geometries.
Oxidation Products: N-oxides of the original compound.
Reduction Products: Corresponding amines.
Applications De Recherche Scientifique
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Explored for its potential as a chelating agent in biological systems, particularly in the study of metalloenzymes.
Mécanisme D'action
The mechanism of action of (E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor atoms, forming stable complexes with metal ions. These complexes can then participate in various catalytic and biological processes, depending on the nature of the metal ion and the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another bis(imine) ligand with similar coordination properties.
N,N’-Bis(2-pyridylmethylene)ethylenediamine: Similar structure but with an ethylene bridge instead of a dimethylpropane bridge.
Uniqueness
(E,E)-N,N’-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine] is unique due to its dimethylpropane bridge, which provides greater steric hindrance and can influence the geometry and stability of the metal complexes it forms
Propriétés
Numéro CAS |
495417-07-7 |
|---|---|
Formule moléculaire |
C17H20N4 |
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
N-[2,2-dimethyl-3-(pyridin-2-ylmethylideneamino)propyl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C17H20N4/c1-17(2,13-18-11-15-7-3-5-9-20-15)14-19-12-16-8-4-6-10-21-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
LVIUZVNRBAMXKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN=CC1=CC=CC=N1)CN=CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


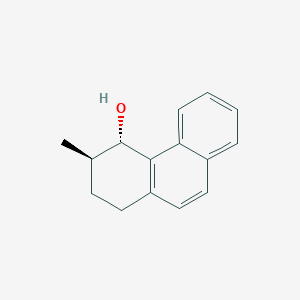
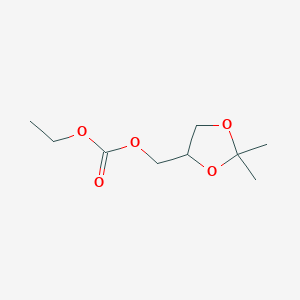

![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)


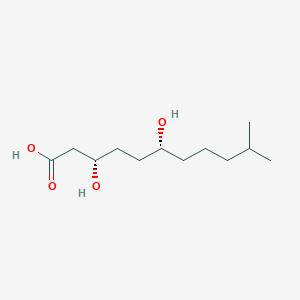
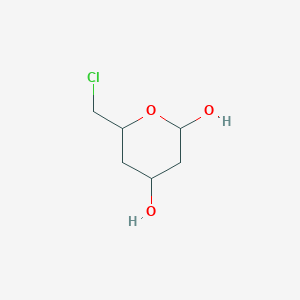
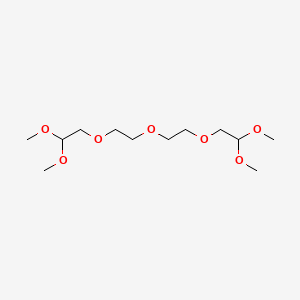
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
